The Discovery of AZD9977: A Novel Mineralocorticoid Receptor Modulator for Cardiorenal Protection
The Discovery of AZD9977: A Novel Mineralocorticoid Receptor Modulator for Cardiorenal Protection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
AZD9977 (also known as balcinrenone) is a first-in-class, non-steroidal, selective mineralocorticoid receptor (MR) modulator developed to provide organ protection in cardiovascular and renal diseases while minimizing the risk of hyperkalemia, a common dose-limiting side effect of existing MR antagonists (MRAs).[1][2][3][4][5] Preclinical studies demonstrated that AZD9977 offers comparable cardiorenal protective effects to traditional MRAs like eplerenone (B1671536) but with a differentiated impact on urinary electrolyte excretion, suggesting a safer therapeutic window.[1][2][6] This document provides a comprehensive technical overview of the discovery, mechanism of action, and pharmacological profile of AZD9977, intended for professionals in the field of drug discovery and development.
Introduction: The Unmet Need in Mineralocorticoid Receptor Antagonism
The mineralocorticoid receptor is a ligand-activated transcription factor that plays a crucial role in fluid and electrolyte balance.[7][8][9] However, excessive activation of MR signaling is implicated in the pathophysiology of various cardiovascular and renal conditions, promoting inflammation, fibrosis, and tissue damage.[4][7][10] While steroidal MRAs such as spironolactone (B1682167) and eplerenone have proven clinical efficacy in heart failure and hypertension, their use is often limited by the mechanism-based risk of hyperkalemia (elevated serum potassium levels).[1][3][4][6] This adverse effect stems from their action on MR in the kidneys, which regulates sodium and potassium excretion.[6][7] The development of AZD9977 was driven by the therapeutic goal of dissociating the beneficial organ-protective effects of MR modulation from the detrimental effects on electrolyte homeostasis.[1][2][5]
The Discovery of AZD9977: A Structure and Property-Driven Approach
The identification of AZD9977 was the result of a comprehensive medicinal chemistry campaign focused on discovering non-steroidal MR modulators with a unique pharmacological profile.[5] The lead generation and optimization process was guided by structure-activity relationships and a focus on physicochemical properties to identify compounds that could act as partial MRAs.[5] This approach led to the selection of AZD9977 as a clinical candidate for treating MR-mediated cardiorenal diseases, including chronic kidney disease and heart failure.[5]
Mechanism of Action: A Differentiated Binding and Co-factor Recruitment Profile
AZD9977 is a partial MR antagonist.[1][4] Unlike full antagonists like eplerenone, AZD9977's interaction with the MR ligand-binding domain induces a distinct conformational change in the receptor.[1][4][11] This unique binding mode results in a differential recruitment of transcriptional co-factor peptides compared to traditional MRAs.[1][4] This molecular mechanism is believed to underlie its ability to selectively modulate MR activity, retaining organ-protective effects while having a minimal impact on electrolyte balance in preclinical models with aldosterone (B195564).[1][2][6]
Signaling Pathway of Mineralocorticoid Receptor Activation and AZD9977 Intervention
Caption: Mineralocorticoid receptor signaling pathway and the modulatory intervention of AZD9977.
Preclinical Pharmacology
Preclinical evaluation of AZD9977 was conducted in various in vitro and in vivo models to characterize its potency, selectivity, and pharmacological effects.
In Vitro Profile
AZD9977 demonstrated potent and selective modulation of the MR in a variety of in vitro assays.
| Assay Type | Species | Agonist | IC50 / pKi | Efficacy | Reference |
| Reporter Gene Assay | Human | Aldosterone | 0.28 µM | 69% (Partial Antagonist) | [12] |
| Reporter Gene Assay | Human | - | 0.37 µM | - | [12] |
| Reporter Gene Assay | Mouse | - | 0.08 µM | - | [12] |
| Reporter Gene Assay | Rat | - | 0.08 µM | - | [12] |
| Binding Assay (MR) | - | - | 7.5 (pKi) | - | [12] |
| Binding Assay (GR) | - | - | 5.4 (pKi) | - | [12] |
| Binding Assay (PR) | - | - | 4.6 (pKi) | - | [12] |
In Vivo Pharmacology and Organ Protection
In vivo studies in rodent models of kidney disease demonstrated the organ-protective effects of AZD9977.
| Animal Model | Treatment | Duration | Key Findings | Reference |
| Uni-nephrectomized db/db mice | AZD9977, Eplerenone | - | Dose-dependently reduced albuminuria and improved kidney histopathology, similar to eplerenone. | [1][2] |
| Uni-nephrectomized rats on high-salt diet and aldosterone infusion | AZD9977 (10-100 mg/kg, oral) | 4 weeks | Dose-dependently reduced urinary albumin-to-creatinine ratio (UACR). | [2][12] |
| Salt-deprived rats | AZD9977, Eplerenone | Acute | AZD9977 did not affect urinary Na+/K+ ratio, while eplerenone dose-dependently increased it. | [1][2] |
| Rats with aldosterone as agonist | AZD9977 | - | No effect on urinary Na+/K+ ratio. | [6] |
| Rats with fludrocortisone (B194907) as agonist | AZD9977 | - | Dose-dependently increased urinary Na+/K+ ratio. | [6] |
Experimental Workflow for Preclinical Evaluation
Caption: A generalized workflow for the preclinical discovery and evaluation of AZD9977.
Clinical Development
AZD9977 has progressed through several clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.
Pharmacokinetics in Healthy Volunteers
Phase I studies in healthy male volunteers established the pharmacokinetic profile of AZD9977.[3][13]
| Parameter | Finding | Dose Range | Reference |
| Absorption | Rapidly absorbed | 50, 150, 300 mg | [3][13] |
| Tmax (median) | 0.50 - 0.84 hours | 50, 150, 300 mg | [3][13] |
| AUC and Cmax | Approximately dose-proportional | 50, 150, 300 mg | [3][13] |
| Half-life | Increased with dose | 50, 150, 300 mg | [3][13] |
| Steady State | Reached after 3-4 days | 50, 150, 300 mg | [3][13] |
| Accumulation | 1.2 to 1.7-fold (dose-dependent) | 50, 150, 300 mg | [3][13] |
| Renal Clearance | 5.9 - 6.5 L/hour | 50, 150, 300 mg | [3][13] |
| Urinary Excretion | 24-37% of the drug | 50, 150, 300 mg | [3][13] |
Safety and Tolerability
Across Phase I and Ib studies, AZD9977 was generally well-tolerated with no major safety concerns.[3][14][15] In a Phase I multiple ascending dose study, the incidence of adverse events was lower in participants receiving AZD9977 (22.2%) compared to placebo (66.7%), with all events being of mild or moderate severity.[3]
Clinical Pharmacodynamics and Efficacy
Clinical studies have provided insights into the pharmacodynamic effects of AZD9977, particularly concerning electrolyte balance.
-
Fludrocortisone Challenge: In a study using the synthetic MR agonist fludrocortisone, AZD9977 exhibited effects on the urinary sodium-to-potassium ratio similar to eplerenone, a finding that contrasted with preclinical data where aldosterone was the agonist.[6][14] This suggests that the nature of the MR agonist may influence the observed effects on electrolytes.[6]
-
Comparison with Spironolactone: A Phase Ib study in patients with heart failure and renal impairment compared AZD9977 with spironolactone.[15][16] The study showed evidence of target engagement for AZD9977, with an increase in plasma aldosterone levels.[15][16]
-
MIRACLE Trial (Phase IIb): This study evaluated the efficacy, safety, and tolerability of AZD9977 in combination with dapagliflozin (B1669812) in patients with heart failure and chronic kidney disease.[17][18] The trial was completed in September 2023.[17][19]
Experimental Protocols
In Vitro Reporter Gene Assay
-
Objective: To determine the potency and efficacy of compounds as MR modulators.
-
Methodology: A human osteosarcoma (U2-OS) cell line is transiently co-transfected with a plasmid encoding the full-length human MR and a reporter plasmid containing a luciferase gene under the control of an MR-responsive promoter. Cells are then incubated with a fixed concentration of aldosterone and varying concentrations of the test compound (e.g., AZD9977 or eplerenone). The luciferase activity is measured as a readout of MR transcriptional activity. The IC50 is calculated as the concentration of the compound that inhibits 50% of the aldosterone-induced luciferase activity. The percentage of maximal inhibition relative to a full antagonist determines the partial or full antagonist nature of the compound.[12]
In Vivo Rodent Model of Aldosterone-Induced Renal Injury
-
Objective: To assess the in vivo organ-protective effects of MR modulators.
-
Methodology: Unilateral nephrectomy is performed on male Sprague Dawley rats. The animals are then continuously infused with aldosterone via osmotic minipumps and maintained on a high-salt diet to induce renal injury. Test compounds (e.g., AZD9977 or eplerenone) are administered orally, often mixed in the diet, for a specified duration (e.g., 4 weeks). Key endpoints include the urinary albumin-to-creatinine ratio (UACR) to assess proteinuria, and kidney histopathology to evaluate glomerulosclerosis and interstitial fibrosis.[2][12]
Acute Urinary Electrolyte Excretion Model
-
Objective: To evaluate the acute effects of MR modulators on urinary electrolyte handling.
-
Methodology: Rats are placed on a low-salt diet to stimulate the renin-angiotensin-aldosterone system. The animals are then administered a single oral dose of the test compound or vehicle. Urine is collected over a defined period (e.g., 8 hours), and the concentrations of sodium and potassium are measured to determine the urinary Na+/K+ ratio.[1][4]
Conclusion
The discovery and development of AZD9977 represent a significant advancement in the field of mineralocorticoid receptor modulation. Its unique profile as a partial MR antagonist offers the potential for effective cardiorenal protection with a reduced risk of hyperkalemia.[1][2][5] The differentiated preclinical profile, particularly the lack of effect on urinary electrolytes in the presence of aldosterone, highlights a novel approach to MR-targeted therapies.[1][6] Ongoing and completed clinical trials will further elucidate the therapeutic potential of AZD9977 in patients with heart failure and chronic kidney disease.[17][18]
References
- 1. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion | PLOS One [journals.plos.org]
- 3. Safety, Tolerability, and Pharmacokinetics of the Mineralocorticoid Receptor Modulator AZD9977 in Healthy Men: A Phase I Multiple Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The selective mineralocorticoid receptor modulator AZD9977 reveals differences in mineralocorticoid effects of aldosterone and fludrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mineralocorticoid Receptor Signaling as a Therapeutic Target for Renal and Cardiac Fibrosis [frontiersin.org]
- 8. Nonepithelial mineralocorticoid receptor activation as a determinant of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Concentration–QT modeling demonstrates that the selective mineralocorticoid receptor modulator, balcinrenone (AZD9977), does not prolong QT interval - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Clinical safety, tolerability, pharmacokinetics and effects on urinary electrolyte excretion of AZD9977, a novel, selective mineralocorticoid receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy, Safety and Tolerability of AZD9977 and Dapagliflozin in Participants With Heart Failure and Chronic Kidney Disease [astrazenecaclinicaltrials.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. astrazeneca.trialsummaries.com [astrazeneca.trialsummaries.com]
